Myclobutanil
Overview
Description
Myclobutanil is a triazole chemical used as a fungicide . It is a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis . Ergosterol is a critical component of fungal cell membranes .
Synthesis Analysis
A sensitive and enantioselective method was developed for the determination of myclobutanil enantiomers by chiral liquid chromatography coupled with tandem mass spectrometry . Another study discussed the preparation and application of a highly sensitive myclobutanil sensor based on molecularly imprinted photonic crystals .
Molecular Structure Analysis
Myclobutanil’s crystal structure was characterized by single-crystal X-ray diffraction, which belongs to the monoclinic system with space group P21/c . The molecules are linked by weak hydrogen bonds and halogen bonds to form a 3D structure .
Chemical Reactions Analysis
Myclobutanil can be metabolized enantioselectively in organisms . The associated absorption, distribution, metabolism, and transcriptional responses of Myclobutanil in rats were determined following a single-dose exposure . Myclobutanil moderately inhibits CYP2D6 and CYP2C9 in vitro and strongly inhibits CYP3A and CYP2C19 in vitro .
Physical And Chemical Properties Analysis
Myclobutanil is a light yellow solid used as a fungicide . It is a nitrile that is hexanenitrile substituted at the 2-position by p-chlorophenyl and (1,2,4-triazol-1-yl)methyl groups . Its molecular formula is C15H17ClN4 and its molecular weight is 288.78 g/mol .
Scientific Research Applications
Fungicide in Agriculture
Myclobutanil is a chiral triazole fungicide widely used for the protection of crops against fungal diseases . It is effective in preventing fungal infections, but high doses can affect the soil environment .
Soil Enzyme Activity
Myclobutanil can affect soil enzyme activity. A study evaluated the effect of different doses of myclobutanil on soil enzyme activity, including dehydrogenase, phosphatase, catalase, urease, and protease . High doses of myclobutanil significantly affected the enzymatic activity of dehydrogenase and led to a slight increase in the activity of catalase .
Ergosterol Biosynthesis Inhibitor
Myclobutanil works by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . By targeting the ergosterol biosynthesis pathway in fungi, myclobutanil disrupts the fungal cell membrane’s integrity, impairing fungal growth, development, and reproduction .
Residue in Food Processing
Myclobutanil residue poses a potential threat to consumers’ health. A study investigated the degradation behavior, residue levels, processing factors, and dietary risk of myclobutanil in tomato . The processing procedure significantly decreased the residual level of myclobutanil in canned tomato paste compared to the raw agricultural commodity .
Impact on Alcoholic Fermentations
Myclobutanil has been studied for its impact on alcoholic fermentations. A study assessed the ability of yeasts to simultaneously perform alcoholic fermentations and detoxify the medium (i.e., to remove the fungicide) .
Environmental and Human Health Issue
The use of pesticides like Myclobutanil, although needed to protect crops and increase production, represents an environmental and human health issue . Therefore, measures must be taken to develop a better understanding of the risks involved in the overuse of these compounds .
Mechanism of Action
Target of Action
Myclobutanil is a triazole chemical used as a fungicide . Its primary target is the sterol demethylation (CYP51) enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol , a critical component of fungal cell membranes .
Mode of Action
Myclobutanil acts as a sterol demethylation inhibitor (DMI) . It specifically inhibits the biosynthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The inhibition of ergosterol biosynthesis by Myclobutanil disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungus, leading to its death . Additionally, Myclobutanil can bind to the active sites of dehydrogenase, phosphatase, and protease, affecting their enzymatic activity .
Pharmacokinetics
Myclobutanil’s pharmacokinetics have been studied using physiologically based pharmacokinetic (PBPK) modeling . Key input parameters for the model include Caco-2 permeability, rat plasma binding, rat blood to plasma ratio, and rat liver microsomal half-life . These parameters help outline the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The inhibition of ergosterol biosynthesis by Myclobutanil leads to the disruption of the fungal cell membrane, causing the death of the fungus . High doses of Myclobutanil can significantly affect the enzymatic activity of dehydrogenase and lead to a slight increase in the activity of catalase .
Action Environment
Myclobutanil is moderately soluble in water and organic solvents and is volatile . Studies show that Myclobutanil has a high potential for leaching and is moderately persistent in soil systems . Under certain conditions, it may also be persistent in aquatic systems . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of Myclobutanil .
Safety and Hazards
Myclobutanil is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . When heated, Myclobutanil decomposes to produce corrosive and/or toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen cyanide, and nitrogen oxides .
Future Directions
The use of pesticides, although needed to protect crops and increase production, represents an environmental and human health issue . Therefore, measures must be taken in order to develop a better understanding of the risks involved in the overuse of these compounds . High doses of Myclobutanil can affect the soil environment . In case future uses of Myclobutanil would lead to a higher consumer exposure, further information regarding the impact of plant and livestock metabolism on the isomer ratio might be required .
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKXKUJVSEEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
Record name | MYCLOBUTANIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024315 | |
Record name | Myclobutanil | |
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Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |
Record name | MYCLOBUTANIL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Myclobutanil | |
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Boiling Point |
202 to 208 °C at 1 mm Hg | |
Record name | MYCLOBUTANIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
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Solubility |
Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |
Record name | MYCLOBUTANIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
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Vapor Pressure |
0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |
Record name | Myclobutanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | MYCLOBUTANIL | |
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Product Name |
Myclobutanil | |
Color/Form |
Pale yellow solid., Light yellow crystals | |
CAS RN |
88671-89-0 | |
Record name | MYCLOBUTANIL | |
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URL | https://cameochemicals.noaa.gov/chemical/30020 | |
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Record name | Myclobutanil | |
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Record name | Myclobutanil [ANSI:BSI:ISO] | |
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Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |
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Record name | MYCLOBUTANIL | |
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Record name | MYCLOBUTANIL | |
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Melting Point |
63 to 68 °C | |
Record name | MYCLOBUTANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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